1-(4-Fluorophenyl)pyrrolidin-2-one
Description
1-(4-Fluorophenyl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core substituted with a 4-fluorophenyl group. This scaffold is of significant interest in medicinal chemistry due to its versatility in drug design, particularly in targeting neurological disorders, infectious diseases, and cardiovascular conditions. The fluorine atom enhances bioavailability and metabolic stability by modulating lipophilicity and electronic properties .
Properties
IUPAC Name |
1-(4-fluorophenyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO/c11-8-3-5-9(6-4-8)12-7-1-2-10(12)13/h3-6H,1-2,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZZJBOHBVUOQFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363339 | |
| Record name | 1-(4-fluorophenyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54660-08-1 | |
| Record name | 1-(4-Fluorophenyl)-2-pyrrolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54660-08-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-fluorophenyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 54660-08-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Fluorophenyl)pyrrolidin-2-one can be synthesized through several methods. One common approach involves the reaction of 4-fluoroaniline with succinic anhydride to form 4-fluorophenylsuccinimide. This intermediate is then subjected to cyclization under acidic conditions to yield this compound.
Another method involves the use of N-substituted piperidines as starting materials. The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Amines and alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-(4-Fluorophenyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the synthesis of fine chemicals, dyes, and pigments.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogues
2.1. Substituent Effects on Pharmacological Activity
Anti-Alzheimer's Activity :
Compound 10b (3-(4-(4-fluorobenzoyl)-piperidin-1-yl)-1-(4-methoxybenzyl)-pyrrolidin-2-one) demonstrates superior acetylcholinesterase inhibition compared to donepezil, attributed to the 4-fluorophenyl and piperidinyl groups enhancing target binding . In contrast, 1-(4-Fluorophenyl)pyrrolidin-2-one lacks the piperidinyl-methoxybenzyl moiety, highlighting the importance of extended substituents for anti-Alzheimer's efficacy.Antimalarial Activity :
1-(Pyridin-4-yl)pyrrolidin-2-one derivatives exhibit activity against Plasmodium falciparum (Pf) and P. vivax, with low cross-resistance to other antimalarials. The pyridinyl group improves solubility, whereas the fluorophenyl analogue may offer better metabolic stability due to fluorine’s electronegativity .- Cardiovascular Effects: Derivatives like S-73 (1-{4-[4-(2,4-difluorophenyl)piperazin-1-yl]butyl}pyrrolidin-2-one) show potent α1-adrenolytic and antihypertensive activity. The difluorophenyl group increases lipophilicity and receptor affinity compared to the mono-fluorophenyl parent compound, underscoring the role of halogenation in cardiovascular drug design .
2.3. Metabolic and Biotransformation Profiles
- Fungal biotransformation studies reveal that fluorophenyl-containing compounds (e.g., ezetimibe metabolites) undergo hydroxylation and oxidation, suggesting similar metabolic pathways for this compound. However, fluorination generally reduces susceptibility to cytochrome P450-mediated degradation .
Key Data Tables
Table 1: Pharmacological Activity Comparison
Table 2: Physicochemical Properties
Biological Activity
1-(4-Fluorophenyl)pyrrolidin-2-one is a chemical compound that has garnered attention in medicinal chemistry due to its structural features and potential biological activities. This compound contains a pyrrolidinone ring, which is a common motif in various biologically active molecules. The presence of a fluorine atom on the phenyl ring enhances its pharmacological properties, making it an interesting candidate for drug discovery.
- Molecular Formula : C10H11FN2O
- Molecular Weight : 194.21 g/mol
- Structure : The compound consists of a pyrrolidinone ring with a para-fluorophenyl substituent, which influences its electronic properties and biological interactions.
Biological Activity Overview
Research indicates that this compound may exhibit significant biological activities, particularly through interactions with specific molecular targets. These interactions could result in various pharmacological effects, including enzyme inhibition and modulation of signal transduction pathways.
- Enzyme Inhibition : The compound may inhibit enzyme activity by binding to active sites, thereby preventing substrate binding and catalytic activity.
- Receptor Interaction : It may modulate signaling pathways through its interaction with receptors, leading to alterations in cellular responses.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 3-Amino-1-(4-chlorophenyl)pyrrolidin-2-one | Chlorine instead of fluorine on the phenyl ring | Different reactivity due to chlorine's electronic properties |
| 3-Amino-1-(4-bromophenyl)pyrrolidin-2-one | Bromine instead of fluorine | Enhanced lipophilicity compared to fluorine |
| 3-Amino-1-(4-methylphenyl)pyrrolidin-2-one | Methyl group on the phenyl ring | Increased hydrophobicity affecting biological activity |
The presence of fluorine in this compound significantly influences its chemical reactivity and biological activity compared to these analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
